3-fluoro-N-isobutyl-4-methoxybenzenesulfonamide
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Overview
Description
3-fluoro-N-isobutyl-4-methoxybenzenesulfonamide, also known as FNIBS, is a sulfonamide compound that has been widely studied for its potential therapeutic applications. This compound is of interest due to its ability to inhibit certain enzymes, making it a potential candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-fluoro-N-isobutyl-4-methoxybenzenesulfonamide involves the inhibition of certain enzymes, specifically carbonic anhydrases. These enzymes are involved in a variety of physiological processes, including the regulation of pH and the transport of carbon dioxide. By inhibiting these enzymes, this compound can disrupt these processes and potentially lead to therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrases, studies have shown that this compound can also inhibit the activity of other enzymes, such as acetylcholinesterase and butyrylcholinesterase. These effects may have potential therapeutic applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-fluoro-N-isobutyl-4-methoxybenzenesulfonamide in lab experiments is its ability to selectively inhibit certain enzymes. This makes it a useful tool for studying the physiological and biochemical effects of these enzymes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 3-fluoro-N-isobutyl-4-methoxybenzenesulfonamide. One area of interest is in the development of new cancer therapies based on the compound's ability to inhibit enzymes involved in cancer cell growth. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential therapeutic applications in other areas of medicine.
Synthesis Methods
The synthesis of 3-fluoro-N-isobutyl-4-methoxybenzenesulfonamide involves a multi-step process that begins with the reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with isobutylamine. This reaction produces this compound as the primary product, which can be further purified through recrystallization.
Scientific Research Applications
3-fluoro-N-isobutyl-4-methoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound inhibits the activity of certain enzymes that are essential for cancer cell growth, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
3-fluoro-4-methoxy-N-(2-methylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3S/c1-8(2)7-13-17(14,15)9-4-5-11(16-3)10(12)6-9/h4-6,8,13H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJIQTATGJMYNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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